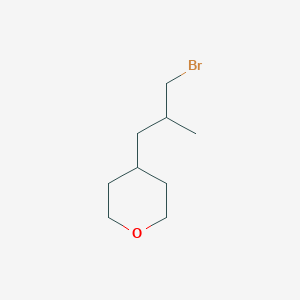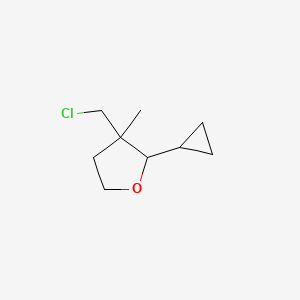
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes It features a chloromethyl group attached to a cyclopropyl and a methyloxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane typically involves the reaction of cyclopropylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylmethanol + Chloromethyl Methyl Ether → this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
- Oxidation Reactions : The compound can be oxidized to form corresponding oxolane derivatives.
- Reduction Reactions : Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
- Substitution : Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.
- Oxidation : Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
- Substitution : Formation of azido, thiocyanato, or alkoxy derivatives.
- Oxidation : Formation of oxolane carboxylic acids or ketones.
- Reduction : Formation of cyclopropylmethanol derivatives.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane has a wide range of applications in scientific research, including:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and polymers.
- Biology : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Medicine : Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry : Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-(Chloromethyl)-2-methyl-3-methyloxolane
- 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane
Uniqueness: 3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane is unique due to the presence of both a cyclopropyl group and a chloromethyl group attached to the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
Clave InChI |
CIKFGJHQOHCKLV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC1C2CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


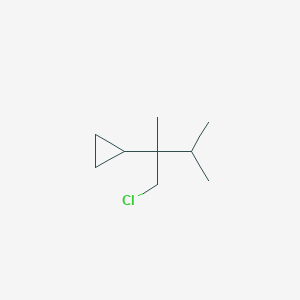

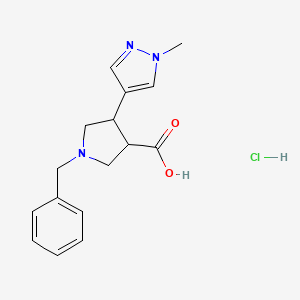
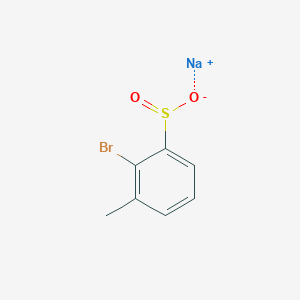
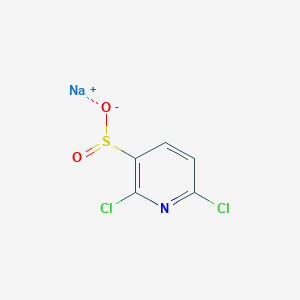
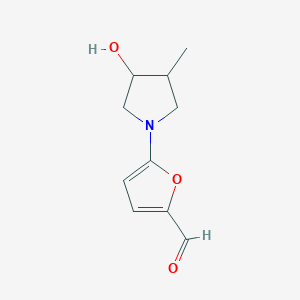
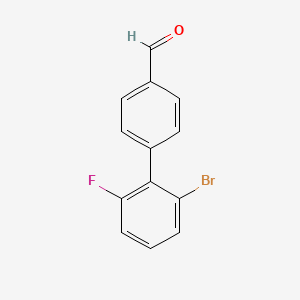
![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)

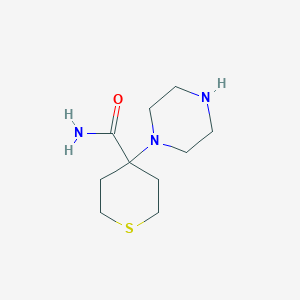
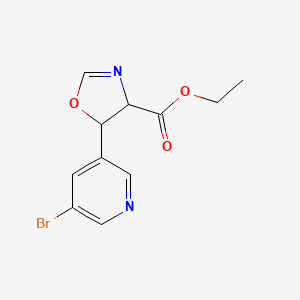
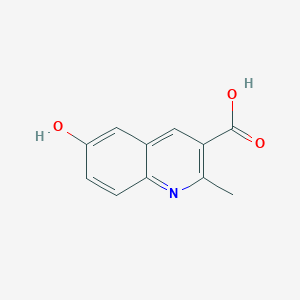
![Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13189361.png)
